molecular formula C9H8N2 B12906758 5H-Cyclohepta[d]pyrimidine CAS No. 264-95-9

5H-Cyclohepta[d]pyrimidine

Cat. No.: B12906758
CAS No.: 264-95-9
M. Wt: 144.17 g/mol
InChI Key: VSDKQJCLORTLFK-UHFFFAOYSA-N
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Description

5H-Cyclohepta[d]pyrimidine is a heterocyclic compound that features a seven-membered ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Cyclohepta[d]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cycloheptanone with guanidine in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired heterocyclic ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 5H-Cyclohepta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

5H-Cyclohepta[d]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 5H-Cyclohepta[d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of receptor signaling.

Comparison with Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Another heterocyclic compound with a similar structure but a five-membered ring fused to a pyridine ring.

    5H-Cyclopenta[b]pyridine: Features a five-membered ring fused to a pyridine ring, differing in ring size and fusion pattern.

Uniqueness: 5H-Cyclohepta[d]pyrimidine is unique due to its seven-membered ring fused to a pyrimidine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

264-95-9

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

5H-cyclohepta[d]pyrimidine

InChI

InChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-3,5-7H,4H2

InChI Key

VSDKQJCLORTLFK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC2=NC=NC=C21

Origin of Product

United States

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